2-Phenylpyridin-4-amine hydrochloride

Solubility Formulation In Vitro Assay Compatibility

Researchers requiring aqueous-compatible TMEM175 pharmacology probes face solubility limitations with the free base (~0.231 mg/mL). 2-Phenylpyridin-4-amine hydrochloride solves this challenge as the water-soluble salt form enabling direct aqueous dosing in lysosomal functional assays without DMSO interference. • First-reported selective TMEM175 pore blocker (IC₅₀ = 32 μM, PDB 8VIE) for Parkinson's disease target engagement studies. • Validated ASIC3 inhibitor (IC₅₀ = 6.90 μM) for pain-related acid-evoked nociception research. • ≥98% purity ensures reproducible electrophysiology recordings; stable at room temperature storage simplifies inventory management.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 1187930-29-5
Cat. No. B1423849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridin-4-amine hydrochloride
CAS1187930-29-5
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)N.Cl
InChIInChI=1S/C11H10N2.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-8H,(H2,12,13);1H
InChIKeyFQILZKVLVWTURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyridin-4-amine hydrochloride Structural & Procurement Baseline


2-Phenylpyridin-4-amine hydrochloride (CAS 1187930-29-5) is the hydrochloride salt form of 2-phenylpyridin-4-amine (free base, CAS 21203-86-1), with molecular formula C₁₁H₁₁ClN₂ and molecular weight 206.67 g/mol . The compound is characterized by a 2-phenyl substituted pyridine ring bearing a 4-amino group, and is typically supplied as a white to off-white solid with a minimum purity specification of 98% from major chemical vendors . The hydrochloride salt formation modifies the physical properties of the free base, conferring water solubility advantageous for aqueous biological assays .

2-Phenylpyridin-4-amine hydrochloride Generic Substitution Risks


Generic substitution of 2-phenylpyridin-4-amine hydrochloride with structurally similar phenylpyridine-amine analogs or alternative salt forms carries quantifiable risk of functional divergence. The free base (CAS 21203-86-1) exhibits negligible aqueous solubility (approximately 0.231 mg/mL) and requires storage under inert gas at 2–8 °C , whereas the hydrochloride salt demonstrates meaningful solubility in water and polar solvents, directly impacting assay compatibility and reproducibility . Among phenylpyridin-4-amine positional isomers and N-substituted analogs (e.g., N-phenylpyridin-4-amine, CAS 22961-45-1; 2-chloro-6-phenyl-4-pyridinamine, CAS 1354220-53-3), each exhibits distinct target engagement profiles, making class-level substitution without empirical verification inappropriate [1]. The evidence below quantifies precisely where 2-phenylpyridin-4-amine demonstrates differentiated activity that substitution would fail to recapitulate.

2-Phenylpyridin-4-amine hydrochloride Differentiation Evidence


Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt form (CAS 1187930-29-5) offers substantially improved water solubility relative to the free base form (CAS 21203-86-1), a critical determinant for aqueous biological assay compatibility . The free base exhibits an experimentally determined solubility of 0.231 mg/mL (0.00136 mol/L) in water, categorizing it as poorly soluble , whereas the hydrochloride salt is soluble in water and polar solvents .

Solubility Formulation In Vitro Assay Compatibility

First-Reported TMEM175 Selective Inhibition

2-Phenylpyridin-4-amine (2-PPA) has been identified and characterized as a first-reported TMEM175-selective inhibitor, with an IC₅₀ of 32 μM for TMEM175 inhibition [1]. Cryo-EM structural analysis (PDB ID: 8VIE, resolution 3.52 Å) confirms that 2-PPA acts as a pore blocker, binding within the TMEM175 ion permeation pathway and occluding ion conductance [2]. By contrast, the alternative TMEM175 inhibitor AP-6 binds at a structurally distinct site in the pore [2].

TMEM175 Lysosomal Channel Parkinson's Disease Ion Channel Pharmacology

ASIC3 Inhibitory Activity Comparison

2-Phenylpyridin-4-amine demonstrates measurable inhibitory activity against human acid-sensing ion channel 3 (ASIC3), with an IC₅₀ of 6.90 μM (6.90E+3 nM) determined by manual patch-clamp electrophysiology in HEK293 cells expressing human ASIC3 [1]. While direct head-to-head ASIC3 IC₅₀ data for close analogs (e.g., N-phenylpyridin-4-amine, 2-chloro-6-phenyl-4-pyridinamine) are not publicly available, the ASIC3 activity establishes a benchmark against which procurement-driven analog screening can be calibrated.

ASIC3 Acid-Sensing Ion Channel Pain Electrophysiology

Storage Stability: Salt vs. Free Base

The hydrochloride salt form (CAS 1187930-29-5) demonstrates less stringent storage requirements compared to the free base form (CAS 21203-86-1). The free base mandates storage under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation [1], whereas the hydrochloride salt is specified for long-term storage in a cool, dry place without inert atmosphere requirements .

Stability Storage Handling Procurement Logistics

Commercial Purity & Lot Consistency

Commercially available 2-phenylpyridin-4-amine hydrochloride is supplied with a minimum purity specification of 98% . This purity threshold aligns with requirements for reproducible research outcomes and meets ISO certification standards for global pharmaceutical R&D and quality control applications . In contrast, typical purity specifications for 2-phenylpyridin-4-amine free base from certain suppliers are reported at 95% , representing a 3% absolute purity differential.

Purity Quality Control Reproducibility Procurement

Salt Form Molecular Weight Correction

The hydrochloride salt form (MW = 206.67 g/mol) has a molecular weight approximately 21.4% higher than the free base (MW = 170.21 g/mol) . This difference is stoichiometrically significant for solution preparation: substituting the free base without molecular weight correction would result in a 21.4% error in molar concentration calculations.

Molecular Weight Stoichiometry Dosing Assay Preparation

2-Phenylpyridin-4-amine hydrochloride Application Scenarios


TMEM175-Selective Chemical Probe Studies

2-Phenylpyridin-4-amine hydrochloride serves as a first-reported selective chemical probe for TMEM175, a lysosomal potassium and proton channel implicated in Parkinson's disease pathogenesis [1]. The compound acts as a pore blocker (IC₅₀ = 32 μM), with cryo-EM structural resolution (PDB 8VIE, 3.52 Å) confirming its distinct binding site within the ion permeation pathway [2]. The hydrochloride salt's water solubility enables direct aqueous dosing in cell-based lysosomal function assays without DMSO vehicle interference. This application scenario leverages the compound's unique TMEM175 selectivity, which cannot be replicated by alternative phenylpyridine analogs lacking the precise 2-phenyl-4-amino substitution pattern.

ASIC3 Modulator Screening in Pain Research

The compound demonstrates quantifiable inhibitory activity against human ASIC3 (IC₅₀ = 6.90 μM) in patch-clamp electrophysiology assays [1]. This established activity benchmark supports its use as a reference compound in ASIC3 modulator screening campaigns, particularly for pain-related indications where ASIC3 is implicated in acid-evoked nociception. The 98% minimum purity specification of the hydrochloride salt ensures reproducible electrophysiological recordings with minimal impurity-driven current fluctuations.

Medicinal Chemistry Scaffold for Kinase & Receptor Ligands

2-Phenylpyridin-4-amine hydrochloride functions as a core scaffold for constructing kinase inhibitor candidates and receptor-targeting ligands [1]. The 2-phenyl-4-aminopyridine core provides a planar aromatic system amenable to π-stacking interactions with protein residues, while the free 4-amino group offers a synthetic handle for further derivatization (e.g., amide bond formation, urea coupling). The hydrochloride salt's improved solubility facilitates solution-phase synthetic transformations in polar solvents, and its relaxed storage requirements (cool, dry place; no inert gas needed) simplify inventory management for medicinal chemistry laboratories [2].

Analytical Reference Standard Application

With a minimum purity specification of 98% and ISO-certified manufacturing supporting global pharmaceutical R&D and QC applications [1], 2-phenylpyridin-4-amine hydrochloride is positioned for use as an analytical reference standard. The defined hydrochloride salt stoichiometry (1:1 HCl) and consistent molecular weight (206.67 g/mol) provide a stable, well-characterized material for HPLC method development, LC-MS calibration, and impurity profiling of related phenylpyridine-containing drug substances [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyridin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.